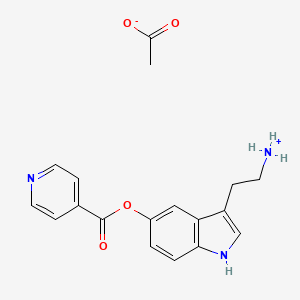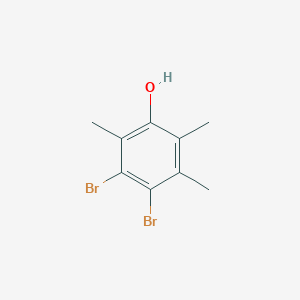
Formamide, N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid. This particular compound is characterized by the presence of a 2-bromoallyl group attached to the nitrogen atom of the formamide structure. It is a colorless liquid that is miscible with water and has a distinctive ammonia-like odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-bromoallyl)- typically involves the reaction of formamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted formamides with different functional groups replacing the bromine atom.
Oxidation: Oxidation products may include formic acid derivatives.
Reduction: Reduction leads to the formation of amines.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(2-bromoallyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Formamide, N-(2-bromoallyl)- involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The 2-bromoallyl group can undergo substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler formamide without the 2-bromoallyl group.
Dimethylformamide: A formamide derivative with two methyl groups attached to the nitrogen atom.
N-Methylformamide: A formamide with a single methyl group attached to the nitrogen atom.
Uniqueness
Formamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies that require unique functional groups.
Eigenschaften
CAS-Nummer |
101398-39-4 |
|---|---|
Molekularformel |
C4H6BrNO |
Molekulargewicht |
164.00 g/mol |
IUPAC-Name |
N-(2-bromoprop-2-enyl)formamide |
InChI |
InChI=1S/C4H6BrNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7) |
InChI-Schlüssel |
HIMDUOONNQPZHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


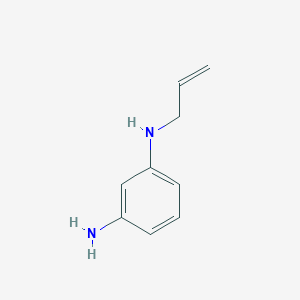
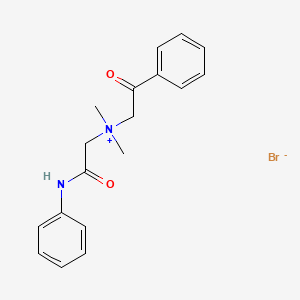

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
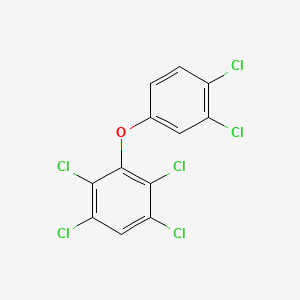


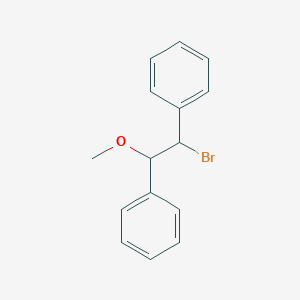
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)



